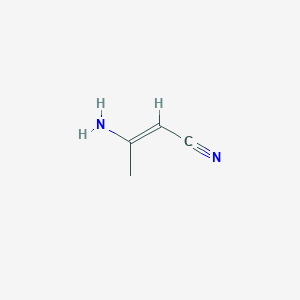

2-Butenenitrile, 3-amino-

Overview

Description

2-Butenenitrile, 3-amino- (2-BN3A) is a synthetic chemical compound of the nitrile group. It is a colorless, volatile liquid with a pungent odor. 2-BN3A is used in various scientific research applications and has a variety of biochemical and physiological effects.

Scientific Research Applications

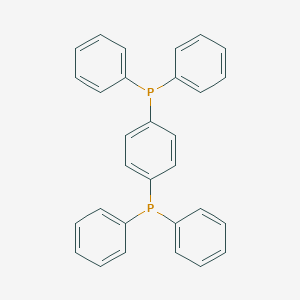

Agricultural and Medical Applications of Amino-1,2,4-Triazoles

Amino-1,2,4-triazoles, which share structural similarities with 2-Butenenitrile derivatives through their nitrogen-containing frameworks, are utilized extensively in agriculture and medicine. These compounds serve as raw materials in the synthesis of agricultural products, pharmaceuticals, and dyes. Specifically, they are foundational in producing plant protection products such as insecticides, fungicides, and plant growth regulators. In the medical field, derivatives of these triazoles are employed in manufacturing drugs with antimicrobial and cardioprotective effects (Nazarov et al., 2021).

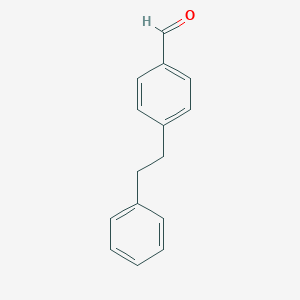

Food Flavor Enhancement through Branched Aldehydes

Branched aldehydes, closely related to the chemical family of 2-Butenenitrile, are pivotal in enhancing flavors in various food products. These compounds, derived from amino acids, play a significant role in the taste profiles of both fermented and non-fermented food items. Understanding the metabolic pathways for the production and breakdown of these aldehydes is crucial for controlling the formation of desired flavor compounds in foods (Smit et al., 2009).

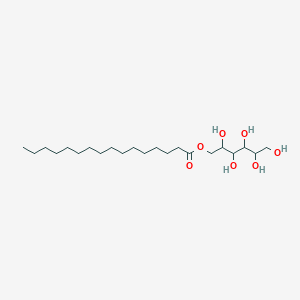

Environmental Impact and Degradation of Nitrogen-Containing Compounds

The environmental impact of nitrogen-containing compounds, including amino and azo compounds found in textiles and agriculture, is significant due to their resistance to conventional degradation processes. Advanced oxidation processes have been identified as effective methods for the mineralization of these compounds, improving the efficacy of water treatment schemes. This research underscores the global concern over the presence of toxic nitrogen-containing compounds and their degradation products in water sources (Bhat & Gogate, 2021).

CO2 Capture Using Liquid Absorption Methods

The capture of carbon dioxide through liquid absorption methods is a critical area of research in mitigating the effects of greenhouse gas emissions. Amine- and ammonia-based solutions have been widely explored for their potential in CO2 capture, highlighting the importance of developing more economical and effective technologies for environmental sustainability. This research aligns with efforts to find green and sustainable solutions for CO2 capture (Ochedi et al., 2020).

Biomarkers in Butadiene Exposure and Risk Assessment

The study of biomarkers related to butadiene exposure provides insights into the health risks associated with chemical exposure. Research on DNA and hemoglobin adducts from butadiene highlights the need for accurate risk assessment methods to understand human cancer risks better. This area of study is crucial for developing safety protocols and regulations in industries where exposure to such chemicals is a risk (Swenberg et al., 2001).

Safety and Hazards

“2-Butenenitrile, 3-amino-” is classified as Acute toxicity, oral (Category 4), H302, Acute toxicity, dermal (Category 3), H311, and Skin sensitization (Category 1, 1A, 1B), H317 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Mechanism of Action

Mode of Action

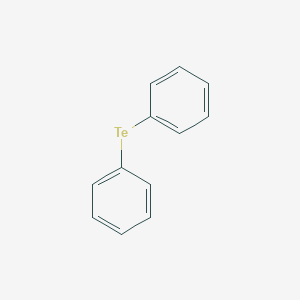

It has been observed that 3-aminocrotononitrile reacts with ferrocenyl-1,2-enones to form ferrocenyl pyridines . It also undergoes diazotization coupling reaction with p-substituted anilines to give 2-arylhydrazone-3-ketimino-butyronitriles . These reactions suggest that 3-Aminocrotononitrile may interact with its targets through similar mechanisms, leading to changes in the targets’ structure or function.

properties

IUPAC Name |

3-aminobut-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-4(6)2-3-5/h2H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELJOESCKJGFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061508 | |

| Record name | 2-Butenenitrile, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow flakes; [MSDSonline] | |

| Record name | 3-Aminocrotononitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1118-61-2 | |

| Record name | 3-Amino-2-butenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenenitrile, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenenitrile, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminocrotononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of 3-Aminocrotononitrile?

A1: The molecular formula of 3-Aminocrotononitrile is C4H6N2, and its molecular weight is 82.10 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 3-Aminocrotononitrile?

A2: Common spectroscopic techniques include FTIR [, , ], NMR (1H and 13C) [, , , , , ], HRMS [], and UV-Vis spectroscopy []. X-ray crystallography has also been used to determine the structure of 3-ACN derivatives [].

Q3: What are the key infrared (IR) spectral features of 3-Aminocrotononitrile?

A3: The IR spectrum of 3-ACN exhibits a strong C≡N stretching band in the 2300-2200 cm-1 range, similar to other nitriles. This band is generally broader when 3-ACN is frozen in a water matrix compared to an argon matrix, suggesting the formation of hydrogen bonds [].

Q4: How does the choice of acid chloride and base affect the regioselectivity of acylation reactions with 3-Aminocrotononitrile?

A4: The acylation of 3-ACN with acid chlorides exhibits strong regioselectivity depending on the acid chloride and base used. For instance, acylation with α,β-unsaturated acid chlorides in the presence of triethylamine favors C-acylation, leading to the formation of 3,4-dihydropyridin-(2H)-one derivatives via a [, ] sigmatropic rearrangement []. In contrast, certain aliphatic and aromatic acid chlorides may favor N-acylation depending on the reaction conditions [].

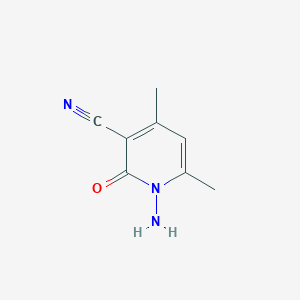

Q5: How is 3-Aminocrotononitrile used in the synthesis of heterocyclic compounds?

A5: 3-ACN serves as a versatile building block in the synthesis of various heterocyclic systems. Some key examples include:

- Pyridines: It is a common reagent in the Hantzsch pyridine synthesis [, , , , , ].

- Pyrimidines: Reacts with hydroxide catalysts to form aminopyrimidines [].

- Triazoles: Can be electrochemically oxidized to form 1,2,3[2H]-triazole-4-carbonitriles [].

- Isothiazoles: Reacts with 4,5-dichloro-1,2,3-dithiazolium chloride to form substituted isothiazoles [].

- Pyrazolopyrimidines: Coupled with diazonium salts to generate intermediates for pyrazolopyrimidine synthesis [].

- Furo[3,4-e]pyrazolo[3,4-b]pyridin-5(4H)-ones: Participates in a four-component reaction to yield these complex heterocycles [].

Q6: Can 3-Aminocrotononitrile be used in multicomponent reactions?

A6: Yes, 3-ACN is a valuable component in multicomponent reactions (MCRs). For example, it participates in a one-pot, four-component reaction with benzaldehyde, tetronic acid, and phenylhydrazine to afford 3-methyl-1,4-diphenyl-7,8-dihydro-1H-furo[3,4-e]pyrazolo[3,4-b]pyridin-5(4H)-ones []. It also plays a role in L-proline-catalyzed sequential four-component reactions to construct structurally complex heterocyclic ortho-quinones [].

Q7: What is unique about the reaction of 3-Aminocrotononitrile with arenediazonium salts?

A7: Instead of forming triazenes (expected from N-coupling), arenediazonium salts react with 3-ACN to produce 2-arylhydrazono-3-oxobutanenitriles. This occurs through diazonium coupling at the C2-vinylic carbon, accompanied by hydrolysis of the 3-amino group to a 3-oxo derivative [].

Q8: How does the configuration of arylhydrazones derived from 3-Aminocrotononitrile vary with substituents on the aryl ring?

A8: The E/Z configuration of arylhydrazones obtained from coupling reactions of 3-ACN with arenediazonium salts is influenced by the position and electronic nature of substituents on the aryl moiety [, ]. For example, para-substituted hydrazononitriles primarily exist as the Z isomer, while ortho-substituted analogs show a mixture of E and Z configurations [].

Q9: Is there information on the stability of 3-Aminocrotononitrile under various conditions?

A9: While specific stability data is limited within the provided research, 3-ACN is generally handled with care as it can be sensitive to moisture and air.

Q10: Does 3-Aminocrotononitrile exhibit any catalytic properties itself?

A10: The provided research focuses on the synthetic utility of 3-ACN as a building block rather than its potential catalytic properties.

Q11: Have any biological activities been reported for 3-Aminocrotononitrile derivatives?

A13: Yes, several studies highlight the biological potential of 3-ACN derivatives:* Antitumor Activity: Novel tetrapodal 1,4-dihydropyridines synthesized from 3-ACN displayed promising antitumor activity against various cancer cell lines, including A549 (lung carcinoma), HCT116 (colon adenocarcinoma), and MCF7 (breast cancer) []. These derivatives induced apoptosis, cell cycle arrest, and p53 protein expression in cancer cells while exhibiting lower damage effects on normal cells [, ].* Antimicrobial Activity: Heterocyclic tetraazo dyes synthesized from 3-ACN showed antimicrobial activity [].

Q12: Is there information on the toxicity and safety profile of 3-Aminocrotononitrile?

A12: Specific toxicological data is not presented within the provided research abstracts. As with any chemical, handling 3-ACN with caution and following appropriate safety measures is essential.

Q13: What is known about the environmental impact and degradation of 3-Aminocrotononitrile?

A13: The provided research primarily focuses on the synthetic applications of 3-ACN. Information on its environmental fate and potential ecotoxicological effects is not included.

Q14: What analytical methods are used to characterize and quantify 3-Aminocrotononitrile?

A16: Various analytical techniques are used to characterize 3-ACN and its derivatives, including:* Spectroscopy: FTIR, NMR (1H and 13C), HRMS, and UV-Vis spectroscopy [, , , , , ]. * Chromatography: Gas chromatography-mass spectrometry (GC-MS) has been used to identify 3-ACN as a marker for amphetamine synthesized via a specific route [].

Q15: Has 3-Aminocrotononitrile been identified as a marker in forensic analysis?

A17: Yes, the presence of 3-ACN in seized amphetamine samples has been linked to a specific synthetic route (Leuckart route) starting from the pre-precursor α-phenylacetoacetonitrile (APAAN) [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.2]octane-1,4-diol](/img/structure/B73494.png)

![Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]](/img/structure/B73502.png)

![4-Chloro-3-[(methylamino)sulfonyl]benzoic acid](/img/structure/B73504.png)